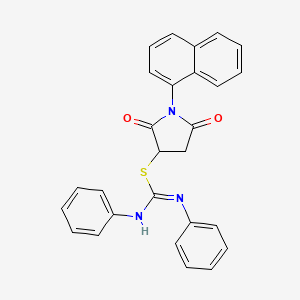![molecular formula C21H19IN2O4S B5136515 2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5136515.png)
2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as IMSPB and is a member of the sulfonamide class of compounds. IMSPB has been found to possess various biochemical and physiological effects, making it a promising candidate for future drug development.
Mécanisme D'action
The mechanism of action of IMSPB is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to a reduction in inflammation, cancer cell growth, and bacterial growth.
Biochemical and Physiological Effects:
IMSPB has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. IMSPB has also been found to inhibit the growth of various bacterial strains by disrupting their cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
IMSPB possesses several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been found to be effective against various disease targets, making it a versatile compound. However, there are also limitations to its use. IMSPB has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its use.
Orientations Futures
There are several future directions for the research and development of IMSPB. One potential direction is the development of new antibiotics based on the structure of this compound. Additionally, it may be possible to optimize the synthesis of IMSPB to improve its solubility and overall effectiveness. Further research is also needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Overall, IMSPB is a promising compound that has the potential to make significant contributions to the field of medicine.
Méthodes De Synthèse
The synthesis of IMSPB involves several steps, including the reaction of 4-aminobenzenesulfonamide with 2-methoxy-5-methylbenzoyl chloride to form the intermediate compound. This intermediate is then reacted with 2-iodobenzoyl chloride to form the final product, IMSPB. The synthesis of this compound has been optimized to ensure high yields and purity.
Applications De Recherche Scientifique
IMSPB has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. IMSPB has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to be effective against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-iodo-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O4S/c1-14-7-12-20(28-2)19(13-14)24-29(26,27)16-10-8-15(9-11-16)23-21(25)17-5-3-4-6-18(17)22/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTILYUUNWQRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-5-({3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5136444.png)

![5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136457.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)

![methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5136493.png)
![5-cyano-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio}-4-isobutyl-2-methylnicotinamide](/img/structure/B5136495.png)

![N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5136517.png)
![1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate](/img/structure/B5136528.png)
![ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5136531.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136533.png)
![3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
